BMS-986339: A Technical Overview of its Mechanism of Action
BMS-986339: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is an investigational, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] Developed by Bristol Myers Squibb, this compound is being evaluated for the treatment of nonalcoholic steatohepatitis (NASH).[2][3] Its mechanism of action centers on the potent and selective activation of FXR, a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[2] This document provides an in-depth technical guide on the core mechanism of action of BMS-986339, summarizing key preclinical data and experimental methodologies.
Core Mechanism of Action: FXR Agonism
The primary mechanism of action of BMS-986339 is the activation of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[2]
FXR is highly expressed in tissues central to metabolic homeostasis, including the liver, intestine, and kidneys.[2] Its activation by BMS-986339 initiates a cascade of transcriptional events that influence several physiological pathways:
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Bile Acid Homeostasis: FXR is a master regulator of bile acid synthesis and transport.[2] In the intestine, activation of FXR by BMS-986339 leads to the increased expression of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19.[1][2] FGF15/19 is then secreted into the portal circulation and travels to the liver, where it binds to and activates the FGF Receptor 4 (FGFR4) complex. This signaling cascade ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2]
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Gene Regulation: In addition to its role in bile acid synthesis, FXR activation modulates the expression of several other genes involved in metabolism and transport. BMS-986339 has been shown to induce the expression of the Small Heterodimer Partner (SHP) gene in the ileum.[1] SHP is another nuclear receptor that acts as a corepressor for several other nuclear receptors, further contributing to the regulation of metabolic pathways. In vitro studies using Huh-7 cells have also demonstrated that BMS-986339 can reduce the activation of genes that express the Bile Salt Export Pump (BSEP).[1]
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Anti-fibrotic Effects: Preclinical studies have demonstrated that BMS-986339 possesses robust anti-fibrotic properties. In a mouse model of cholestatic liver injury induced by bile duct ligation (BDL), treatment with BMS-986339 resulted in a significant reduction in markers of fibrosis, including the ratio of hydroxyproline to total protein content and overall collagen levels.[1][2]
BMS-986339 is characterized by a distinct, context-dependent pharmacological profile that results in tissue-selective effects in vivo.[2][3] Notably, it demonstrates a differential induction of Fgf15 in the liver and the ileum.[2][3]
Signaling Pathway
Caption: FXR signaling pathway activated by BMS-986339.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of BMS-986339.
Table 1: In Vitro Activity
| Target | Assay Type | IC50 (µM) | Cell Line/System |
| CYP2C8 | Inhibition | 8 | Human Cytochrome P450 |
| CYP2C9 | Inhibition | 13.5 | Human Cytochrome P450 |
| hERG | Patch Clamp | 4.5 | hERG Channel Assay |
| OATP1B3 | Inhibition | 1.44 | Transporter Assay |
| BSEP | Inhibition | 1.5 | Transporter Assay |
| hUGT1A1 | Inhibition | 4.85 | Transporter Assay |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy in Mouse Bile Duct Ligation Model
| Dosage (mg/kg, p.o., once daily for 9 days) | Outcome |
| 0.3, 1, 3, 10 | Induced Fgf15 and SHP gene expression in the ileum. |
| 0.3, 1, 3, 10 | Decreased the ratio of hydroxyproline to total protein content. |
| 0.3, 1, 3, 10 | Decreased collagen levels. |
Data sourced from MedchemExpress and the primary publication.[1][2]
Table 3: Pharmacokinetic Profile
| Species | Dose (mg/kg) | Route | Vss (L/kg) | AUCtotal (µM•h) | t1/2 (h) | Fp.o. (%) |
| Mouse | 1 | i.v. | 2.2 | 16.4 | 16 | N/A |
| Mouse | 5 | p.o. | N/A | 56.6 | N/A | 69 |
| Rat | 1 | i.v. | 5.2 | 6.6 | 18 | N/A |
| Rat | 2 | p.o. | N/A | 5.8 | N/A | 40 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
In Vitro Assays
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Gene Expression Analysis in Huh-7 Cells:
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Cell Culture: Human hepatoma (Huh-7) cells were cultured under standard conditions.
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Treatment: Cells were treated with BMS-986339 at concentrations ranging from 0.1 nM to 10 µM for 24 hours.
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Analysis: Following treatment, total RNA was isolated, and the expression levels of target genes, such as BSEP, were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]
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Cytochrome P450, hERG, and Transporter Inhibition Assays:
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Standard, commercially available assays were likely used to determine the IC50 values for CYP2C8, CYP2C9, hERG, OATP1B3, BSEP, and hUGT1A1. These assays typically involve incubating the target protein with a known substrate and measuring the effect of different concentrations of the test compound on the protein's activity.[1]
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In Vivo Studies
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Mouse Bile Duct Ligation (BDL) Model:
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Animals: Male C57BL/6 mice were used for this study.[1]
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Surgical Procedure: A surgical ligation of the common bile duct was performed to induce cholestasis and subsequent liver fibrosis.[2]
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Dosing: One day following the BDL surgery, mice were orally administered BMS-986339 once daily for 9 days at doses of 0.3, 1, 3, and 10 mg/kg.[1][2]
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Endpoint Analysis: At the end of the treatment period, liver and ileum tissues were collected for analysis. Gene expression of Fgf15 and SHP was measured in the ileum.[1] Liver fibrosis was assessed by quantifying the hydroxyproline content (a major component of collagen) and total collagen levels.[1]
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Pharmacokinetic Studies:
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Animals: Male C57BL/6 mice and male Sprague-Dawley rats were used.[1]
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Administration: BMS-986339 was administered as a single dose either intravenously (1 mg/kg) or orally (5 mg/kg in mice, 2 mg/kg in rats).[1]
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Sample Collection and Analysis: Blood samples were collected at various time points after administration, and plasma concentrations of BMS-986339 were determined using a validated analytical method (likely LC-MS/MS). Pharmacokinetic parameters, including volume of distribution (Vss), area under the curve (AUC), half-life (t1/2), and oral bioavailability (Fp.o.), were then calculated.[1]
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Experimental Workflow
Caption: Preclinical experimental workflow for BMS-986339.
Conclusion
BMS-986339 is a potent and selective FXR agonist with a differentiated, tissue-selective profile. Its mechanism of action, centered on the regulation of bile acid homeostasis and the modulation of metabolic and fibrotic pathways, has shown promise in preclinical models of liver disease. The data summarized in this document provide a comprehensive overview of the core pharmacology of BMS-986339 for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential in NASH and other metabolic diseases.
